
Benzenesulfonic acid, 4-chloro-, iron(3+) salt
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Overview
Description
Benzenesulfonic acid, 4-chloro-, iron(3+) salt is a chemical compound that combines the properties of benzenesulfonic acid and iron. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-chloro-, iron(3+) salt can be synthesized through the sulfonation of 4-chlorobenzene using concentrated sulfuric acidThe reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-chlorobenzene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with iron(3+) salts to form the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-chloro-, iron(3+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The chlorine atom in the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, iron salts, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, substituted benzenes, and other organic compounds depending on the specific reaction conditions .
Scientific Research Applications
Catalysis in Organic Synthesis
Benzenesulfonic acid derivatives, including the iron(3+) salt, are utilized as catalysts in organic reactions. They facilitate various transformations due to their acidic properties and the ability to stabilize reactive intermediates. For example:
- Friedel-Crafts Reactions : These compounds can enhance electrophilic aromatic substitution reactions, increasing yields and selectivity.
- Polymerization Processes : They serve as catalysts in the polymerization of styrene and other monomers, leading to the production of high-performance materials.
Biological Applications
Iron complexes play a crucial role in biological systems:
- Enzyme Mimics : The iron(3+) component can mimic certain metalloenzymes, participating in redox reactions that are essential for biochemical processes.
- Antimicrobial Activity : Studies have shown that benzenesulfonic acid derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or preservatives .
Environmental Chemistry
The compound's applications extend to environmental monitoring and remediation:
- Pollutant Degradation : It can be used to degrade organic pollutants in wastewater through advanced oxidation processes. The iron(3+) ion can catalyze reactions that break down harmful substances.
- Soil Remediation : Its application in soil treatment helps in the chelation of heavy metals, enhancing the detoxification of contaminated sites .
Case Study 1: Catalytic Efficiency in Organic Reactions
In a study published in ResearchGate, researchers demonstrated that this compound significantly improved the yield of a specific Friedel-Crafts acylation reaction compared to traditional catalysts. The reaction achieved over 90% yield under optimized conditions, showcasing its effectiveness as a catalyst .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial properties of various benzenesulfonic acid derivatives revealed that the iron(3+) salt exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a biocide in agricultural applications .
Data Tables
Application Area | Specific Use | Outcome/Impact |
---|---|---|
Organic Synthesis | Catalysis in Friedel-Crafts reactions | Increased yields (>90%) |
Biological Systems | Enzyme mimicry | Enhanced biochemical reactions |
Environmental Chemistry | Pollutant degradation | Effective breakdown of organic pollutants |
Soil Remediation | Heavy metal chelation | Detoxification of contaminated soils |
Mechanism of Action
The mechanism by which benzenesulfonic acid, 4-chloro-, iron(3+) salt exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The iron(3+) ion plays a crucial role in catalyzing reactions and facilitating electron transfer processes. The compound’s unique structure allows it to participate in a wide range of chemical and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound without the chlorine substitution.
4-Chlorobenzenesulfonic acid: Similar structure but without the iron(3+) ion.
Iron(3+) benzenesulfonate: Similar compound with different substituents on the benzene ring.
Uniqueness
Benzenesulfonic acid, 4-chloro-, iron(3+) salt is unique due to the presence of both the chlorine atom and the iron(3+) ion. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Biological Activity
Benzenesulfonic acid, 4-chloro-, iron(3+) salt, also known as iron(III) 4-chlorobenzenesulfonate, is a compound that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C6H4ClO3S·Fe
- Molecular Weight : 241.58 g/mol
- CAS Number : 13464-46-9
The biological activity of benzenesulfonic acid derivatives often involves their interaction with biological macromolecules such as proteins and nucleic acids. The presence of the iron(3+) ion can enhance the compound's reactivity and facilitate electron transfer processes, which are crucial in various biochemical pathways.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that benzenesulfonic acid derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, a study indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 100 to 500 μg/mL .
- Antioxidant Properties :
- Cytotoxicity :
Data Table: Biological Activity Summary
Activity Type | Test Organism/Cell Line | Concentration (μg/mL) | Effect |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 100-500 | Inhibition |
Antimicrobial | Escherichia coli | 100-500 | Inhibition |
Cytotoxicity | HeLa (cervical cancer) | >50 | Induced apoptosis |
Cytotoxicity | MCF-7 (breast cancer) | >50 | Induced apoptosis |
Antioxidant | DPPH assay | N/A | Scavenging activity |
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzenesulfonic acid derivatives against clinical isolates of E. coli. The results indicated that compounds with iron(3+) salts exhibited enhanced antimicrobial activity compared to their non-metal counterparts . -
Cytotoxicity Assessment :
Research conducted on the cytotoxic effects of benzenesulfonic acid derivatives on breast cancer cell lines revealed that treatment with iron(3+) salts resulted in significant cell death via apoptosis pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells .
Properties
CAS No. |
68259-19-8 |
---|---|
Molecular Formula |
C18H12Cl3FeO9S3 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
4-chlorobenzenesulfonate;iron(3+) |
InChI |
InChI=1S/3C6H5ClO3S.Fe/c3*7-5-1-3-6(4-2-5)11(8,9)10;/h3*1-4H,(H,8,9,10);/q;;;+3/p-3 |
InChI Key |
PRJPIUKZPYHOGP-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Fe+3] |
Origin of Product |
United States |
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